![molecular formula C7H5ClN2O2 B2739110 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-33-0](/img/structure/B2739110.png)
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, also known as PBOX-15, is a small molecule compound that has been gaining attention in scientific research. This compound has shown promising potential in various fields of research, including cancer treatment, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth and division. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one binds to the ATP-binding site of protein kinases, preventing their activity and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of protein kinases, and reduce the expression of certain genes that are involved in cancer cell growth and survival. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been found to have anti-angiogenic properties, meaning it can prevent the formation of new blood vessels that are essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in lab experiments is that it has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been found to inhibit the activity of certain enzymes, which can lead to the discovery of new drugs that target these enzymes.
However, one limitation of using 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one in lab experiments is that it can be toxic to normal cells at high concentrations. This toxicity can limit its use in cancer therapy and drug discovery.
Orientations Futures
There are several future directions for the research on 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. One direction is to further study its potential use in cancer therapy, including its efficacy in animal models and its toxicity in normal cells. Another direction is to explore its use in drug discovery, specifically in the development of new drugs that target protein kinases.
In addition, future research could focus on the synthesis of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives, which could potentially have improved efficacy and reduced toxicity compared to the original compound. Overall, the research on 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has shown promising potential in various fields, and further studies could lead to the development of new cancer therapies and drugs.
Méthodes De Synthèse
The synthesis of 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate compound is then reacted with 2-amino-4-chlorophenol to form 7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been extensively studied for its potential use in cancer treatment. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In addition to cancer treatment, 7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has also been studied for its use in drug discovery. It has been found to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in various cellular processes. This inhibition can lead to the discovery of new drugs that target these enzymes.
Propriétés
IUPAC Name |
7-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOWUOIVFYUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)
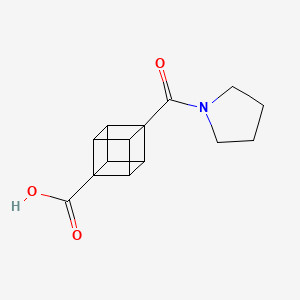
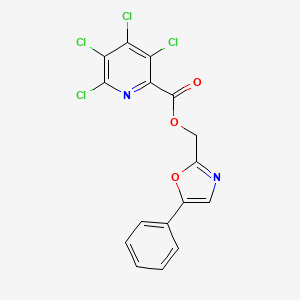
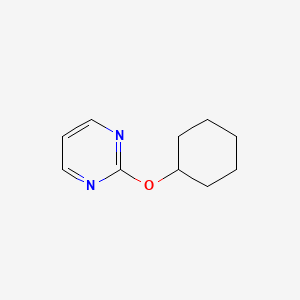
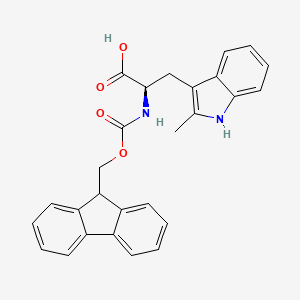
![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2739038.png)
![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)
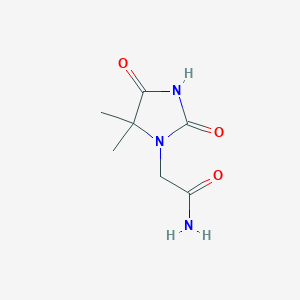
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)
![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)